A Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid: Properties, Synthesis, and Applications
A Technical Guide to 4-Bromo-5-chloro-2-methylbenzoic Acid: Properties, Synthesis, and Applications
Executive Summary
4-Bromo-5-chloro-2-methylbenzoic acid is a halogenated aromatic carboxylic acid that serves as a highly functionalized and versatile intermediate in synthetic organic chemistry. Its unique substitution pattern—featuring bromo, chloro, methyl, and carboxylic acid moieties—provides multiple reactive sites for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, outlines a representative synthetic pathway with detailed experimental protocol, discusses its potential applications in pharmaceutical and materials science, and covers essential safety and handling procedures. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a key building block in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. These properties dictate its handling, reactivity, and analytical profile.
Nomenclature and Chemical Identifiers
Correctly identifying a compound through its various standardized names and numbers is critical for accurate sourcing, literature review, and regulatory compliance.
| Identifier | Value |
| IUPAC Name | 4-bromo-5-chloro-2-methylbenzoic acid[1] |
| CAS Number | 1349716-38-6[1][2] |
| Molecular Formula | C₈H₆BrClO₂[1][2] |
| Molecular Weight | 249.49 g/mol [1][2] |
| InChIKey | XNDXBQQSBUUNEU-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)O)Cl)Br[1][2] |
Chemical Structure
The spatial arrangement of atoms and functional groups in 4-Bromo-5-chloro-2-methylbenzoic acid is key to its reactivity. The ortho-methyl group and the adjacent chloro and bromo substituents create a specific electronic and steric environment around the benzoic acid core.
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are essential for predicting solubility, membrane permeability, and other behaviors in a research setting.
| Property | Value | Source |
| Molecular Weight | 249.49 g/mol | PubChem[1] |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 247.92397 Da | PubChem[1] |
| Appearance | Expected to be a solid powder | General observation for similar compounds |
Synthesis and Reactivity
The synthesis of polysubstituted aromatic compounds requires a strategic approach that considers the directing effects of existing substituents.
Synthetic Strategy Rationale
A plausible synthetic route to 4-Bromo-5-chloro-2-methylbenzoic acid involves the electrophilic bromination of a suitable precursor, 5-chloro-2-methylbenzoic acid. The rationale is as follows:
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Starting Material Selection : 5-chloro-2-methylbenzoic acid is a logical precursor. The substituents present (methyl, chloro, and carboxylic acid) will direct the incoming electrophile (Br⁺).
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Directing Effects : Both the methyl (-CH₃) and chloro (-Cl) groups are ortho, para-directors. The carboxylic acid (-COOH) group is a meta-director and is deactivating. The powerful activating and directing effect of the methyl group at position 2, combined with the ortho, para-directing chloro group at position 5, strongly favors substitution at the C4 position, which is para to the methyl group and ortho to the chloro group. This convergence of directing effects leads to high regioselectivity for the desired product.
Representative Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of the target compound.
Experimental Protocol: Electrophilic Bromination
This protocol is a representative, self-validating procedure based on established chemical principles for the synthesis of halogenated aromatic compounds.
Objective: To synthesize 4-Bromo-5-chloro-2-methylbenzoic acid via regioselective bromination.
Materials:
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5-chloro-2-methylbenzoic acid (1 equivalent)
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N-Bromosuccinimide (NBS) (1.05 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
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Ice
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Ethanol
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 5-chloro-2-methylbenzoic acid in concentrated sulfuric acid at 0-5°C in an ice bath. The sulfuric acid acts as both the solvent and the catalyst.
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Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution over 30 minutes. The slow addition is crucial to control the reaction temperature and prevent side reactions. NBS is chosen as it is a safe and effective source of electrophilic bromine.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
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Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion, maximizing yield.
-
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product, as organic benzoic acids have low solubility in acidic aqueous media.
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Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual sulfuric acid and succinimide by-product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture. This step is critical for removing any unreacted starting material or isomeric impurities, ensuring high purity of the final product.
-
Drying and Characterization: Dry the purified white solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity.
Applications in Research and Development
While specific applications for 4-Bromo-5-chloro-2-methylbenzoic acid are not extensively documented, its structure is emblematic of a versatile building block. Its utility can be inferred from the widespread use of structurally similar compounds.
-
Pharmaceutical Synthesis : Halogenated benzoic acids are crucial intermediates in drug discovery. The bromo and chloro substituents provide handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The carboxylic acid can be readily converted to esters, amides, or other functional groups. For instance, related compounds like 5-bromo-2-chlorobenzoic acid are key starting materials for SGLT2 inhibitors such as Dapagliflozin and Empagliflozin, used in the treatment of diabetes.[3][4]
-
Agrochemicals : The synthesis of novel herbicides and pesticides often involves halogenated aromatic cores.[5] The specific substitution pattern of this compound could be explored for developing new active ingredients with targeted biological activity.
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Material Science : This molecule can serve as a monomer or a modifying agent in the synthesis of specialty polymers and resins.[5] The presence of heavy atoms (Br, Cl) can impart properties such as flame retardancy and increased refractive index to materials.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. Based on GHS classifications for this compound and its analogs, the following precautions should be taken.[1]
GHS Hazard Identification
| Hazard Class | GHS Statement | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1] | ! (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | ! (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | ! (Exclamation Mark) |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. When handling the solid powder, use a dust mask or work in a fume hood to avoid inhalation.[6][7]
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood, to minimize exposure to dust and vapors.
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[6][8]
-
Storage and Stability
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
The compound is expected to be stable under recommended storage conditions.
References
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemspace. (n.d.). 4-bromo-2-chloro-5-methylbenzoic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Chloro-5-fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
AOBChem USA. (n.d.). 4-Bromo-5-chloro-2-methylbenzoic acid. Retrieved from [Link]
- Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
NIST. (n.d.). 2-Bromo-5-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 4-Bromo-5-chloro-2-methylbenzoic acid | C8H6BrClO2 | CID 53256797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. chemimpex.com [chemimpex.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4-Bromo-2-methylbenzoic acid 97 68837-59-2 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
